[(2R)-1-methanesulfonylazetidin-2-yl]methanol
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Overview
Description
[(2R)-1-methanesulfonylazetidin-2-yl]methanol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methanesulfonyl group attached to the azetidine ring. The compound also contains a hydroxyl group, making it an alcohol.
Preparation Methods
The preparation of [(2R)-1-methanesulfonylazetidin-2-yl]methanol typically involves the synthesis of the azetidine ring followed by the introduction of the methanesulfonyl and hydroxyl groups. One common synthetic route involves the reaction of a suitable azetidine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2R)-1-methanesulfonylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the methanesulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a simpler azetidine derivative.
Scientific Research Applications
[(2R)-1-methanesulfonylazetidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidine rings.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [(2R)-1-methanesulfonylazetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity of the target molecule, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
[(2R)-1-methanesulfonylazetidin-2-yl]methanol can be compared with other azetidine derivatives, such as:
This compound: Similar in structure but with different substituents on the azetidine ring.
Azetidine-2-carboxylic acid: Contains a carboxyl group instead of a methanesulfonyl group.
N-methylazetidine: Contains a methyl group on the nitrogen atom of the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
[(2R)-1-methylsulfonylazetidin-2-yl]methanol |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
LHHPGBKYYGVEDC-RXMQYKEDSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H]1CO |
Canonical SMILES |
CS(=O)(=O)N1CCC1CO |
Origin of Product |
United States |
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